molecular formula C19H19N3O3 B2713742 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide CAS No. 874129-30-3

2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide

Cat. No. B2713742
CAS RN: 874129-30-3
M. Wt: 337.379
InChI Key: OSAAINQOCSWIDF-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide, also known as DPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPOP is a synthetic compound that has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is not fully understood. However, studies have shown that 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide inhibits the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. In vivo studies have shown that 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide has also been shown to have anti-inflammatory effects and can reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide in lab experiments is its high purity, which allows for accurate and reproducible results. 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, one limitation of using 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide. One direction is to investigate the potential of 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide as an anticancer agent in clinical trials. Another direction is to explore the use of 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide as a drug delivery system for the treatment of neurological disorders. Additionally, the potential of 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide as a polymer material for various applications, including drug delivery and tissue engineering, can be further explored. Further studies are also needed to fully understand the mechanism of action of 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide and its biochemical and physiological effects.
Conclusion:
In conclusion, 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide involves the reaction of 3,5-dimethylphenol and 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid hydrazide. 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and material science. The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is not fully understood, but it has been shown to inhibit the growth of cancer cells and have neuroprotective and anti-inflammatory effects. 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide has advantages and limitations for lab experiments, and there are several future directions for research on 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide.

Synthesis Methods

The synthesis of 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide involves the reaction of 3,5-dimethylphenol and 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid hydrazide in the presence of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide in high purity.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier. In material science, 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide has been investigated for its potential as a polymer material due to its unique chemical structure.

properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-9-13(2)11-16(10-12)24-14(3)19(23)20-18-17(21-25-22-18)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAAINQOCSWIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)NC2=NON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide

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